Wogonin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La wogonin peut être synthétisée par diverses voies chimiques. Une méthode courante implique la méthylation de la baïcaléine, un autre flavonoïde présent dans la Scutellaria baicalensis . Le processus implique généralement l'utilisation d'agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en conditions basiques .

Méthodes de production industrielle : La production industrielle de la this compound repose souvent sur l'extraction des racines de Scutellaria baicalensis. Le processus d'extraction implique l'utilisation de solvants comme l'éthanol ou le méthanol pour isoler la this compound de la matière végétale . Cette méthode est préférée en raison du rendement élevé et de la pureté du composé obtenu.

Analyse Des Réactions Chimiques

Types de réactions : La wogonin subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former la wogoninquinone, un composé à activité biologique accrue.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Produits principaux :

Oxydation : Wogoninquinone

Réduction : Dihydrothis compound

Substitution : Divers dérivés de la this compound aux propriétés pharmacologiques modifiées.

4. Applications de la recherche scientifique

Chimie : La this compound est utilisée comme précurseur pour la synthèse d'autres flavonoïdes bioactifs.

Médecine : La this compound a montré des promesses dans le traitement du cancer, de l'inflammation et des troubles neurologiques

Industrie : La this compound est utilisée dans la formulation de compléments alimentaires et de remèdes à base de plantes.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Anti-inflammatoire : La this compound inhibe la production de cytokines pro-inflammatoires en modulant l'activité du facteur nucléaire kappa B (NF-κB) et des kinases de protéines activées par les mitogènes (MAPKs).

Anticancéreux : Elle induit l'apoptose dans les cellules cancéreuses en activant les voies apoptotiques intrinsèques et extrinsèques.

Neuroprotecteur : La this compound protège les neurones en réduisant le stress oxydatif et en inhibant l'activation des microglies.

Applications De Recherche Scientifique

Anticancer Properties

Wogonin has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

- Mechanism of Action : this compound induces apoptosis and cell cycle arrest in various cancer cell lines. For instance, it has been shown to activate the AKT-SREBP1-FASN signaling pathway in prostate cancer, leading to increased mitochondrial oxidation and apoptosis . In acute monocytic leukemia (AML-M5), this compound demonstrated potential as an adjuvant therapy by inhibiting cell proliferation and inducing apoptosis .

- Cancer Types : Research indicates this compound's efficacy against several cancers, including:

- Overcoming Drug Resistance : this compound has been reported to enhance the effectiveness of chemotherapeutic agents by overcoming multidrug resistance mechanisms in cancer cells. It reduces the secretion of chemopreventive drugs mediated by P-glycoprotein, thus improving therapeutic outcomes .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Cytokine Regulation : Studies show that this compound can downregulate pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukins (IL-1β, IL-6) in various models . This effect contributes to its potential in treating conditions characterized by chronic inflammation.

- Topical Applications : In animal models of osteoarthritis, topical application of this compound resulted in reduced levels of inflammatory markers and improved cartilage morphology, indicating its potential for pain relief and chondroprotection .

Neuroprotective Effects

This compound has garnered attention for its neuroprotective capabilities:

- Central Nervous System Effects : Research indicates that this compound can alleviate symptoms associated with neurodegenerative diseases by reducing endoplasmic reticulum stress and promoting neuronal survival . It has shown promise in enhancing cognitive function and reducing anxiety-like behaviors in preclinical models.

Cardiovascular Applications

This compound's vasodilatory effects have implications for cardiovascular health:

- Mechanism of Action : Studies have demonstrated that this compound induces vasodilation by inhibiting intracellular calcium release and extracellular calcium influx in rat aorta models . This suggests potential applications in managing hypertension and other cardiovascular disorders.

Autoimmune Diseases

The compound's immunomodulatory effects make it a candidate for treating autoimmune diseases:

- Therapeutic Potential : this compound has been investigated for its ability to modulate immune responses, showing promise in conditions like diabetes-related complications and systemic inflammatory diseases . Its mechanism involves regulating signaling pathways associated with inflammation and cell apoptosis.

Summary Table of this compound Applications

Mécanisme D'action

Wogonin is often compared with other flavonoids found in Scutellaria baicalensis, such as baicalein and baicalin . While all three compounds share similar anti-inflammatory and anti-cancer properties, this compound is unique in its ability to modulate the activity of gamma-aminobutyric acid (GABA) receptors, making it a potential anxiolytic and anticonvulsant agent .

Comparaison Avec Des Composés Similaires

La wogonin est souvent comparée à d'autres flavonoïdes présents dans la Scutellaria baicalensis, tels que la baïcaléine et la baïcaline . Bien que les trois composés partagent des propriétés anti-inflammatoires et anticancéreuses similaires, la this compound est unique dans sa capacité à moduler l'activité des récepteurs de l'acide gamma-aminobutyrique (GABA), ce qui en fait un agent anxiolytique et anticonvulsivant potentiel .

Composés similaires :

Baïcaléine : Un autre flavonoïde aux propriétés anti-inflammatoires et anticancéreuses fortes.

Baïcaline : Un glycoside de la baïcaléine aux effets pharmacologiques similaires.

Scutellaréine : Un autre flavonoïde présent dans la Scutellaria baicalensis aux propriétés neuroprotectrices.

La combinaison unique d'activités pharmacologiques de la this compound en fait un composé précieux pour des recherches et un développement thérapeutique supplémentaires.

Activité Biologique

Wogonin is a flavonoid derived from the traditional Chinese medicinal herb Scutellaria baicalensis (Baikal skullcap). It has garnered significant attention in recent years due to its diverse biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antiviral effects. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

1. Anticancer Properties

This compound exhibits potent anticancer effects across various cancer types. Research indicates that it can inhibit tumor growth through multiple mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It promotes apoptosis by modulating key proteins such as Bcl-2 and Bax, leading to increased cell death in cancerous tissues .

- Metastasis Prevention : this compound has been shown to inhibit metastasis by affecting signaling pathways involved in tumor invasion .

Table 1: Summary of Anticancer Mechanisms of this compound

2. Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the activation of inflammatory pathways:

- TLR4/NF-κB Pathway Inhibition : this compound suppresses the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

- Reduction of Cytokine Production : It lowers the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration:

- Reduction of ER Stress : It mitigates endoplasmic reticulum (ER) stress in neurons, which is often linked to neurodegenerative diseases .

- Antioxidant Activity : this compound enhances the expression of superoxide dismutase while reducing malondialdehyde levels, indicating its potential as an antioxidant agent .

4. Antiviral Activity

Recent studies have highlighted this compound's antiviral capabilities, particularly against hepatitis B virus (HBV):

- Inhibition of Viral Replication : this compound has shown effectiveness in inhibiting HBV replication and may serve as a therapeutic agent for viral infections .

Case Studies and Clinical Implications

Several preclinical studies have validated the therapeutic potential of this compound:

- Breast Cancer Model : In a study involving breast cancer cells, this compound significantly inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways .

- Diabetes-Induced Cardiac Dysfunction : this compound was shown to improve cardiac function and mitigate fibrosis in diabetic mice by reducing hyperglycemia and apoptosis in cardiomyocytes .

Propriétés

IUPAC Name |

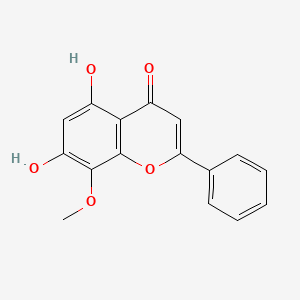

5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTFNNCXVBYBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212557 | |

| Record name | Wogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-85-9 | |

| Record name | Wogonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wogonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WOGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.